3-Ethyl-6-fluoro-7-(hydroxymethyl)quinoxalin-2(1H)-one

Description

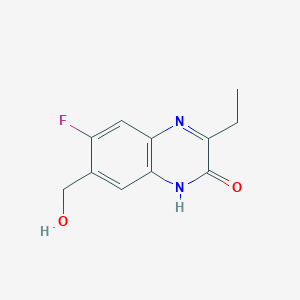

3-Ethyl-6-fluoro-7-(hydroxymethyl)quinoxalin-2(1H)-one is a quinoxalin-2(1H)-one derivative featuring a bicyclic nitrogen-containing heterocyclic core. This compound is distinguished by three key substituents: an ethyl group at the C3 position, a fluorine atom at C6, and a hydroxymethyl group at C6. These substituents collectively influence its physicochemical properties, reactivity, and biological activity.

The synthesis of this compound involves a palladium-catalyzed Stille coupling reaction, as demonstrated in and . For instance, 7-bromo-3-ethyl-8-fluoro-1H-quinoxalin-2-one reacts with (tributylstannyl)methanol under controlled conditions to introduce the hydroxymethyl group at C7 . This method highlights the importance of transition-metal catalysis in constructing complex quinoxaline derivatives.

Properties

Molecular Formula |

C11H11FN2O2 |

|---|---|

Molecular Weight |

222.22 g/mol |

IUPAC Name |

3-ethyl-6-fluoro-7-(hydroxymethyl)-1H-quinoxalin-2-one |

InChI |

InChI=1S/C11H11FN2O2/c1-2-8-11(16)14-9-3-6(5-15)7(12)4-10(9)13-8/h3-4,15H,2,5H2,1H3,(H,14,16) |

InChI Key |

LBYPHWQZHYTMHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C(=C2)F)CO)NC1=O |

Origin of Product |

United States |

Biological Activity

3-Ethyl-6-fluoro-7-(hydroxymethyl)quinoxalin-2(1H)-one is a quinoxaline derivative with potential therapeutic applications. Its molecular formula is C11H11FN2O2, and it has a molecular weight of 222.22 g/mol. This compound has garnered attention for its biological activities, particularly in the context of cancer treatment and inflammation modulation.

| Property | Value |

|---|---|

| Molecular Formula | C11H11FN2O2 |

| Molecular Weight | 222.22 g/mol |

| IUPAC Name | 3-ethyl-6-fluoro-7-(hydroxymethyl)-1H-quinoxalin-2-one |

| CAS Number | 2589533-28-6 |

| Purity | Typically ≥95% |

Research indicates that quinoxaline derivatives, including this compound, may act as inhibitors of various biological pathways. For instance, quinoxaline amides have been shown to inhibit 15-prostaglandin dehydrogenase (15-PGDH), an enzyme that regulates the levels of prostaglandin E2 (PGE2), a compound involved in inflammatory responses and tissue repair processes. Inhibition of this enzyme leads to elevated PGE2 levels, promoting tissue regeneration and repair in models of ulcerative colitis and recovery from bone marrow transplantation .

Anticancer Properties

A notable study demonstrated that quinoxaline derivatives exhibit antiproliferative activity against various human tumor cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. For example, compounds in the same class as this compound have shown significant cytotoxic effects on cancer cells, suggesting potential for development as anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, quinoxaline compounds have been evaluated for their antimicrobial activity. While specific data for this compound is limited, related quinoxaline derivatives have demonstrated efficacy against a range of bacterial strains, indicating a promising avenue for further research in antimicrobial applications .

Case Studies and Research Findings

- In Vivo Studies : In studies involving mouse models, compounds structurally similar to this compound were administered to evaluate their pharmacokinetic properties. Results indicated that these compounds could effectively elevate PGE2 levels in colon and lung tissues post-administration, demonstrating their potential role in inflammatory conditions .

- Structural Activity Relationship (SAR) : Investigations into the SAR of quinoxaline derivatives have revealed that modifications at specific positions significantly impact biological activity. For instance, the presence of certain functional groups can enhance inhibitory potency against target enzymes while improving solubility and metabolic stability .

Comparison with Similar Compounds

Anti-Inflammatory and Anti-Tumor Activity

- Target Compound: The ethyl and hydroxymethyl groups may synergize to enhance binding to inflammatory mediators or kinase targets, though specific data are lacking.

- 3-(5-Oxo-3-phenylpyrazol-1-yl)quinoxalin-2(1H)-one: Exhibits potent antimicrobial activity (MIC 7.8 µg/mL), attributed to the electron-withdrawing pyrazolyl group .

- Oxadiazole Derivatives (e.g., 4a-y): Show anti-inflammatory activity (IC50 ~10–50 μM) due to the oxadiazole moiety’s ability to mimic carboxylic acid pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.